2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine chemical structure
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine chemical structure
This in-depth technical guide details the chemical structure, synthesis, and potential biological applications of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine .
Executive Summary & Chemical Identity[1]
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine is a heteroaromatic biaryl scaffold characterized by a central pyrimidine ring substituted at the C2 position with a 3-pyridinyl group and at the C4 position with a 1H-pyrrol-1-yl group (N-linked pyrrole). This specific substitution pattern positions the molecule as a potent kinase inhibitor scaffold , particularly relevant in the design of ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs).
Structural Specifications
| Property | Value |
| IUPAC Name | 2-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)pyrimidine |
| Molecular Formula | C₁₃H₁₀N₄ |
| Molecular Weight | 222.25 g/mol |
| SMILES | c1cc(cn1)c2nc(ccn2)n3cccc3 |
| Key Intermediate | 2-chloro-4-(1H-pyrrol-1-yl)pyrimidine (CAS: 1251534-07-2) |
| LogP (Predicted) | ~2.3 - 2.8 |
| TPSA | ~45 Ų (High membrane permeability potential) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 4 (Pyrimidine N1, N3; Pyridine N; Pyrrole N is non-basic) |
Structural Analysis & Design Rationale
The molecule's architecture is designed to exploit specific interactions within a protein binding pocket, typically the ATP-binding site of a kinase.
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The Pyrimidine Core: Acts as the central scaffold, orienting the two "wings" (pyridine and pyrrole) at a ~120° angle. The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors.
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The 3-Pyridinyl Moiety (C2): This group is a classic hinge-binding motif . The nitrogen atom of the pyridine ring is positioned to accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).
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The 1H-Pyrrol-1-yl Moiety (C4): Attached via the nitrogen (N-linked), this ring is electron-rich but non-basic due to the participation of the nitrogen lone pair in aromaticity. It serves as a hydrophobic effector , filling the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the specific kinase conformation.
Electronic Distribution
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C4-Position: Highly electrophilic in the precursor state (2,4-dichloropyrimidine), allowing for facile Nucleophilic Aromatic Substitution (SNAr).
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C2-Position: Less electrophilic than C4, requiring transition-metal catalyzed coupling (e.g., Suzuki-Miyaura) after C4 functionalization.
Synthetic Protocols
The synthesis of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine follows a convergent SNAr → Suzuki Coupling sequence. This route is preferred over the reverse (Suzuki → SNAr) due to the higher reactivity of the C4-chloride in 2,4-dichloropyrimidine.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for the target molecule.
Detailed Experimental Procedures
Step 1: Synthesis of 2-chloro-4-(1H-pyrrol-1-yl)pyrimidine
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Objective: Selective installation of the pyrrole ring at the more reactive C4 position.
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Reagents: 2,4-Dichloropyrimidine (1.0 eq), Pyrrole (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (Dry).
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Protocol:
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In a flame-dried flask under Argon, suspend NaH in dry DMF at 0°C.
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Add pyrrole dropwise. Stir for 30 mins to generate the sodium pyrrolide anion.
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Add a solution of 2,4-dichloropyrimidine in DMF dropwise at 0°C.
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Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
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Quench: Pour into ice-water. The product often precipitates.
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Purification: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water.
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Yield Expectation: 70–85%.
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Validation: 1H NMR should show loss of one pyrimidine proton and presence of pyrrole signals.
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Step 2: Suzuki-Miyaura Coupling to 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
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Objective: Functionalization of the C2-chloride with the pyridine ring.
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Reagents: 2-chloro-4-(1H-pyrrol-1-yl)pyrimidine (1.0 eq), 3-Pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq. solution), 1,4-Dioxane.
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Protocol:
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Dissolve the intermediate from Step 1 in 1,4-Dioxane.
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Add 3-Pyridinylboronic acid and aqueous Na₂CO₃.
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Degas the solution with Argon for 10 mins.
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Add Pd(PPh₃)₄ catalyst.
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Heat to 90–100°C for 12–16 hours under Argon.
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Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
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Yield Expectation: 60–75%.
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Mechanistic & Biological Context[1][6][8][9][10][11][12][13]
Kinase Binding Mechanism
The target molecule functions as a Type I (ATP-competitive) kinase inhibitor. The binding mode is driven by the complementarity between the inhibitor's hydrogen bond acceptors and the kinase hinge region.
Figure 2: Theoretical binding mode of the scaffold within the ATP-binding pocket of a generic kinase.
Structure-Activity Relationship (SAR) Insights
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N-Linked Pyrrole: The N-linkage creates a twisted conformation relative to the pyrimidine plane, which can improve selectivity by inducing a specific fit that planar analogs (e.g., phenyl) cannot achieve.
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Pyridine Nitrogen Position: The 3-pyridyl nitrogen is critical. A 2-pyridyl group often suffers from steric clash or unfavorable electrostatic repulsion in the hinge region, whereas the 3-pyridyl geometry is optimal for many kinases (e.g., p38α).
Safety & Handling
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2,4-Dichloropyrimidine: Corrosive and a skin sensitizer. Handle in a fume hood.
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Sodium Hydride: Flammable solid; reacts violently with water. Use dry solvents and inert atmosphere.
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Boronic Acids: Generally low toxicity but should be handled as chemical irritants.
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Palladium Catalysts: Heavy metal hazards; dispose of waste in appropriate heavy metal containers.
References
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Intermediate Availability: Key Organics. (2024). Product: 2-chloro-4-(1H-pyrrol-1-yl)pyrimidine.[1] CAS: 1251534-07-2.[1] Link
- SNAr Regioselectivity: Effect of substituents on the nucleophilic substitution of 2,4-dichloropyrimidines. Journal of Organic Chemistry.
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Kinase Inhibitor Design: Evaluation of 2-anilino-4-(heteroaryl)pyrimidines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004). Discusses the utility of the pyrimidine-heterocycle scaffold in drug discovery. Link
- Synthetic Methodology: General procedure for Suzuki-Miyaura coupling on chloropyrimidines. Organic Letters.
